
O-(4-morpholinobenzyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-morpholinobenzyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are widely used in organic synthesis. The compound features a morpholine ring attached to a benzyl group, which is further connected to a hydroxylamine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-morpholinobenzyl)hydroxylamine typically involves the reaction of 4-morpholinobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
O-(4-morpholinobenzyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
O-(4-morpholinobenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of O-(4-morpholinobenzyl)hydroxylamine involves its ability to act as a nucleophile and an electrophile. The hydroxylamine moiety can donate or accept electrons, making it reactive towards various electrophilic and nucleophilic species. This dual reactivity allows the compound to participate in a wide range of chemical reactions, including the formation of carbon-nitrogen bonds, which are crucial in many biological and chemical processes.
類似化合物との比較
Similar Compounds
- O-benzoylhydroxylamine
- 2,4-dinitrophenylhydroxylamine
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(4-morpholinobenzyl)hydroxylamine is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it particularly useful in selective reactions and as a building block for synthesizing more complex molecules. Its reactivity and versatility distinguish it from other hydroxylamine derivatives, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
O-[(4-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
InChIキー |
RMMLMEXJCGVHNQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


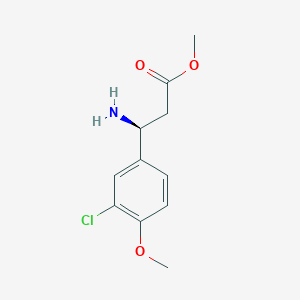
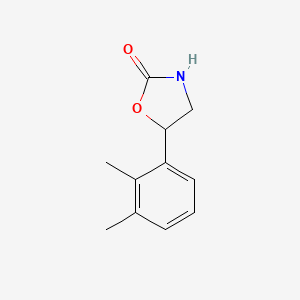


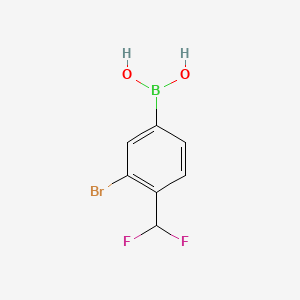
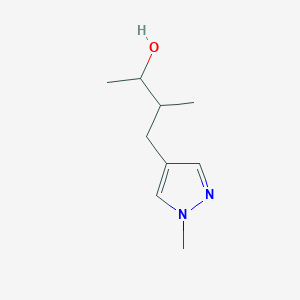
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
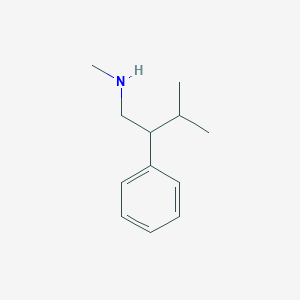
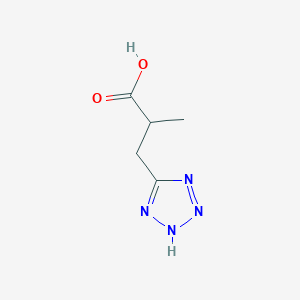
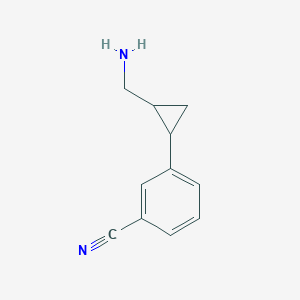
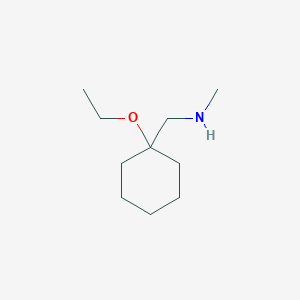
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)

